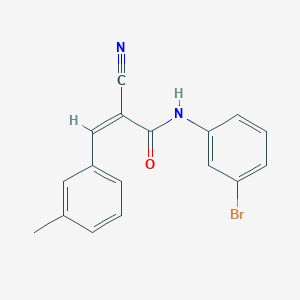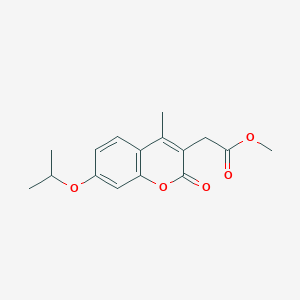
N-(3-bromophenyl)-2-cyano-3-(3-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-cyano-3-(3-methylphenyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the field of scientific research. BPCA has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of BPCA is not fully understood. However, research suggests that BPCA exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. BPCA has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BPCA has been shown to have both biochemical and physiological effects. Biochemically, BPCA has been shown to inhibit the activity of various enzymes and modulate various signaling pathways. Physiologically, BPCA has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One advantage of using BPCA in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, BPCA has been extensively studied, and its mechanism of action is well understood. However, one limitation of using BPCA in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on BPCA. One area of interest is the development of novel BPCA derivatives with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of BPCA and its potential applications in various diseases. Finally, research is needed to evaluate the safety and toxicity of BPCA in humans, which will be important for its development as a therapeutic agent.
合成方法
The synthesis of BPCA involves the reaction of 3-bromobenzaldehyde with 3-methylphenylacetonitrile in the presence of a base, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain BPCA in high yield and purity.
科学研究应用
BPCA has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, BPCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BPCA has also been studied for its anti-inflammatory properties, with research indicating that it can reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, BPCA has been investigated for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-4-2-5-13(8-12)9-14(11-19)17(21)20-16-7-3-6-15(18)10-16/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYIJMUVCUBYIZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)


![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)



![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)



![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
